

Physical and chemical properties of 8-Bromonaphthalen-1-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Bromonaphthalen-1-amine

Cat. No.: B1268476

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An In-depth Technical Guide to 8-Bromonaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **8-Bromonaphthalen-1-amine**, a key intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental protocols.

Core Physical and Chemical Properties

8-Bromonaphthalen-1-amine, with the CAS number 62456-34-2, is a solid organic compound. It presents as pale purple to light pink or pink crystals.^{[1][2]} The compound is known to be soluble in chloroform and can be crystallized from petroleum ether.^[3]

General and Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₈ BrN	[4]
Molecular Weight	222.08 g/mol	[4]
Appearance	Pale purple to light pink solid; Pink crystals	[1][2]
Melting Point	82-86 °C	ChemicalBook
Boiling Point	140-150 °C at 2 Torr	ChemicalBook
Density (Predicted)	1.563 ± 0.06 g/cm ³	ChemicalBook
pKa (Predicted)	3.24 ± 0.10	ChemicalBook
Storage	Keep in a dark place, under an inert atmosphere, at room temperature.	Sigma-Aldrich

Structural and Crystallographic Data

The crystal structure of **8-Bromonaphthalen-1-amine** has been determined by X-ray crystallography. The compound crystallizes in a monoclinic system with the space group P2₁/n. [3]

Crystal Data Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a	13.6692 (14) Å
b	4.1579 (4) Å
c	15.8256 (16) Å
β	109.941 (3)°
Volume	845.52 (15) Å ³
Z	4

Refinement Parameter	Value
$R[F^2 > 2\sigma(F^2)]$	0.051
$wR(F^2)$	0.116
S	1.10
Reflections collected	1527
Parameters refined	110

Spectral Data

Detailed spectral data for **8-Bromonaphthalen-1-amine** is not readily available in publicly accessible literature. The following provides general expectations for the spectral characteristics of this compound based on its structure and available mass spectrometry data.

Mass Spectrometry

The mass spectrum of **8-Bromonaphthalen-1-amine** shows characteristic peaks corresponding to the molecular ion and its isotopic pattern due to the presence of bromine.

m/z	Interpretation
221	$[M]^+$
223	$[M+2]^+$ (Isotopic peak for ^{81}Br)
115	Fragment ion

^1H NMR Spectroscopy

Specific experimental ^1H NMR data for **8-Bromonaphthalen-1-amine** is not available in the searched literature. A predicted spectrum would show signals in the aromatic region for the naphthalene protons and a broad signal for the amine protons.

^{13}C NMR Spectroscopy

Specific experimental ^{13}C NMR data for **8-Bromonaphthalen-1-amine** is not available in the searched literature. A predicted spectrum would show ten distinct signals for the carbon atoms of the naphthalene ring.

Infrared (IR) Spectroscopy

A detailed experimental IR spectrum for **8-Bromonaphthalen-1-amine** is not available in the searched literature. As a primary aromatic amine, it is expected to exhibit the following characteristic absorption bands:

Functional Group	Expected Absorption Range (cm^{-1})
N-H stretch (asymmetric and symmetric)	3500 - 3300
N-H bend (scissoring)	1650 - 1580
C-N stretch (aromatic)	1335 - 1250
Aromatic C-H stretch	3100 - 3000
Aromatic C=C stretch	1600 - 1450

Experimental Protocols

Synthesis of 8-Bromonaphthalen-1-amine

The synthesis of **8-Bromonaphthalen-1-amine** can be achieved from 8-bromo-1-naphthoic acid. The following protocol is based on a literature procedure.[3]

Materials:

- 8-bromo-1-naphthoic acid
- Sodium azide (NaN_3)
- Concentrated sulfuric acid (H_2SO_4)
- Chloroform (CHCl_3)
- Aqueous ammonia (NH_4OH)

- Water (H₂O)
- Magnesium sulfate (MgSO₄)
- Petroleum ether (60-80 °C)

Procedure:

- To a stirred suspension of 8-bromo-1-naphthoic acid (2.0 g, 0.008 mol) in a mixture of concentrated sulfuric acid (7 ml) and chloroform (7 ml) at 45 °C, slowly add sodium azide (3.10 g, 0.048 mol) over a period of 10 minutes. Ensure that the effervescence from each addition subsides before adding the next portion.
- Stir the reaction mixture at 45 °C for 90 minutes.
- Pour the mixture into water (140 ml).
- Make the aqueous solution alkaline by adding aqueous ammonia.
- Extract the product with chloroform (3 x 140 ml).
- Combine the organic extracts and dry over magnesium sulfate.
- Evaporate the solvent to obtain the crude product.
- Recrystallize the crude product from 60-80 petroleum ether to yield pink crystals of **8-Bromonaphthalen-1-amine**. (Yield: 1.30 g, 73%).^[3]

Visualizations

Synthesis Workflow of 8-Bromonaphthalen-1-amine



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Caption: Synthesis workflow for **8-Bromonaphthalen-1-amine**.

Safety Information

8-Bromonaphthalen-1-amine is a hazardous substance. The following GHS hazard statements apply:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard precautionary measures, including the use of personal protective equipment (gloves, eye protection, and respiratory protection), should be taken when handling this compound. Work should be conducted in a well-ventilated area.

Applications and Reactivity

8-Bromonaphthalen-1-amine serves as a valuable intermediate in organic synthesis. The presence of the amino and bromo substituents on the naphthalene core allows for a variety of chemical transformations. The amino group can undergo reactions typical of primary aromatic amines, such as diazotization, acylation, and alkylation. The bromo group can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of more complex naphthalene derivatives.

Currently, there is no significant information available in the public domain regarding the specific biological activities or direct applications of **8-Bromonaphthalen-1-amine** in drug development. Its primary role appears to be that of a building block for the synthesis of more complex molecules that may have pharmaceutical applications.

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References

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